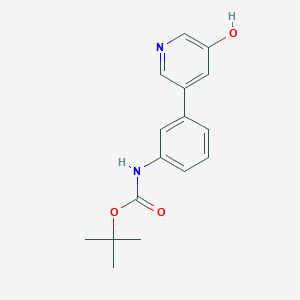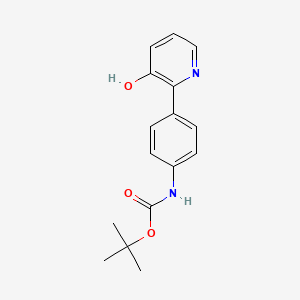
6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-BOC-Aminophenyl)-2-hydroxypyridine (abbreviated as BOC-APHP) is a widely used organic compound in scientific research, particularly in the fields of biochemistry and pharmacology. It is a heterocyclic compound, containing a five-membered ring with two nitrogen atoms, an oxygen atom, and a benzene ring. BOC-APHP can be synthesized in a number of ways, and has a variety of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is used in a variety of scientific research applications. It is used to study the structure and function of proteins, as well as to study the effects of drugs on proteins. 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is also used to study the effects of drugs on enzymes and other proteins, as well as to study the effects of drugs on cells. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the nervous system.
Wirkmechanismus
The mechanism of action of 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is not fully understood. It is believed that 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% acts as an inhibitor of protein synthesis, as well as an inhibitor of protein degradation. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is believed to act as an inhibitor of protein folding and aggregation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% are not fully understood. However, it is known that 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% can inhibit protein synthesis, as well as protein degradation. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% can inhibit protein folding and aggregation. 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% has also been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% in laboratory experiments is that it is relatively easy to synthesize and can be synthesized in a variety of ways. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is relatively stable and can be stored for long periods of time without degrading. Furthermore, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% has a wide range of applications in scientific research.
However, there are some limitations to using 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% in laboratory experiments. For example, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% can be toxic in high concentrations, and therefore should be handled with care. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% can have unpredictable effects on proteins and enzymes, and therefore may not be suitable for certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% in scientific research. For example, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% could be used to study the effects of drugs on the immune system and the nervous system. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% could be used to study the effects of drugs on proteins and enzymes, as well as to study the effects of drugs on cells. Furthermore, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% could be used to study the structure and function of proteins, as well as to study the effects of drugs on protein folding and aggregation. Finally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% could be used to study the effects of drugs on the metabolism of cells.
Synthesemethoden
6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% can be synthesized in a variety of ways, including by the reaction of 4-bromoacetanilide with 2-hydroxy-5-nitropyridine in the presence of sodium hydroxide, followed by acidification and hydrolysis. This method yields 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% in a 95% purity. Another method for the synthesis of 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% involves the reaction of 4-bromoacetanilide with 2-hydroxy-5-nitropyridine in the presence of potassium carbonate, followed by acidification and hydrolysis. This method yields 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% in a 90% purity.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(6-oxo-1H-pyridin-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)17-12-9-7-11(8-10-12)13-5-4-6-14(19)18-13/h4-10H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCPOVPCVFPGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368994.png)

![3-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369009.png)
![2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369036.png)
![2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369043.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369059.png)
![3-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369074.png)


![3-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369091.png)
![2-Hydroxy-6-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369093.png)
